N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide
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Overview
Description
N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide is a derivative of adamantane, a compound known for its unique cage-like structure. Adamantane derivatives have gained significant attention due to their diverse applications in medicinal chemistry, catalyst development, and nanomaterials
Preparation Methods
The synthesis of N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the alkylation of 1-bromoadamantane with alkyl halides, followed by further functionalization to introduce the ethylcarbamoyl and amino groups . Industrial production methods often involve the use of radical functionalization techniques to achieve high yields and purity .
Chemical Reactions Analysis
N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine and other oxidants for oxidative dehydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized adamantane derivatives .
Scientific Research Applications
N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide has diverse applications in scientific research. In chemistry, it is used as a starting material for the synthesis of various functional adamantane derivatives . In industry, it is used in the production of thermally stable and high-energy fuels and oils .
Mechanism of Action
The mechanism of action of N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation, but they are believed to include interactions with enzymes and receptors .
Comparison with Similar Compounds
N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide can be compared to other adamantane derivatives, such as 1,3-dehydroadamantane and 1-n-butyladamantane . While these compounds share a similar core structure, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties . This uniqueness makes it particularly valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H23N3O2 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-(adamantane-1-carbonylamino)-3-ethylurea |
InChI |
InChI=1S/C14H23N3O2/c1-2-15-13(19)17-16-12(18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,2-8H2,1H3,(H,16,18)(H2,15,17,19) |
InChI Key |
JRJUSPMAEHKAGW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NNC(=O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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